

Spectroscopic Profile of p-Menthan-7-ol: A Technical Guide

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Compound of Interest

Compound Name: *p*-Menthan-7-ol

Cat. No.: B077179

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This technical guide provides a comprehensive overview of the spectroscopic data for **p-menthan-7-ol** (also known as Mayol), a common fragrance ingredient. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development to aid in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **p-menthan-7-ol**, both ^1H and ^{13}C NMR are essential for confirming its chemical structure, which consists of a cyclohexane ring substituted with an isopropyl group and a hydroxymethyl group.

Predicted ^1H NMR Data

The ^1H NMR spectrum of **p-menthan-7-ol** is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the overall aliphatic structure.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CHHOH (Hydroxymethyl)	~3.4 - 3.6	Doublet	~6-7
-CH-OH (Hydroxyl)	Variable (typically 1.0 - 5.0)	Singlet (broad)	-
-CH-(CH ₃) ₂ (Isopropyl methine)	~1.5 - 1.7	Multiplet	-
-CH ₂ - (Cyclohexane ring)	~0.9 - 1.9	Multiplets	-
-CH- (Cyclohexane ring)	~0.9 - 1.9	Multiplets	-
-CH(CH ₃) ₂ (Isopropyl methyl)	~0.8 - 0.9	Doublet	~6-7

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **p-menthan-7-ol**. The carbon attached to the hydroxyl group is expected to be the most downfield-shifted among the sp³ carbons.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-CH ₂ OH (Hydroxymethyl)	~60 - 70
-CH-(CH ₃) ₂ (Isopropyl methine)	~30 - 40
-CH ₂ - (Cyclohexane ring)	~25 - 40
-CH- (Cyclohexane ring)	~25 - 45
-CH(CH ₃) ₂ (Isopropyl methyl)	~15 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **p-menthan-7-ol** is characterized by the presence of a hydroxyl group and aliphatic C-H bonds.

Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (Alcohol)	3200 - 3600	Strong, Broad
C-H Stretch (Aliphatic)	2850 - 3000	Strong
C-O Stretch (Primary Alcohol)	1000 - 1075	Strong
C-H Bend (Aliphatic)	1350 - 1480	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **p-menthan-7-ol**, electron ionization (EI) is a common method, which leads to characteristic fragmentation. The NIST WebBook provides mass spectral data for trans-**p-menthan-7-ol**, which is summarized below.[\[1\]](#)

m/z	Relative Intensity (%)	Possible Fragment
156	< 1	[M] ⁺ (Molecular Ion)
138	~ 5	[M - H ₂ O] ⁺
123	~ 10	[M - H ₂ O - CH ₃] ⁺
95	100	[C ₇ H ₁₁] ⁺
81	~ 60	[C ₆ H ₉] ⁺
69	~ 55	[C ₅ H ₉] ⁺
55	~ 70	[C ₄ H ₇] ⁺
41	~ 50	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **p-menthan-7-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **p-menthan-7-ol** (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer is used.
- **^1H NMR Acquisition:** The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical pulse program for ^1H NMR is used.
- **^{13}C NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required for ^{13}C NMR compared to ^1H NMR.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **p-menthan-7-ol** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

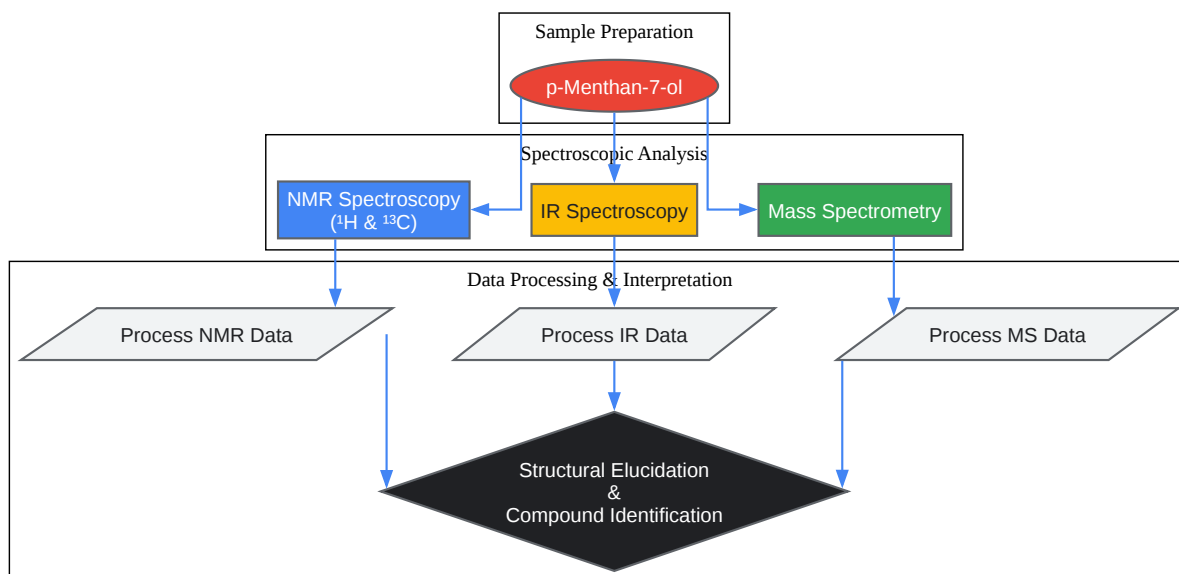
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

- Ionization: Electron Ionization (EI) is employed with a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **p-menthan-7-ol**.



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Caption: General workflow for the spectroscopic analysis of **p-menthan-7-ol**.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of p-Menthan-7-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077179#spectroscopic-data-of-p-menthan-7-ol-nmr-ir-ms]

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